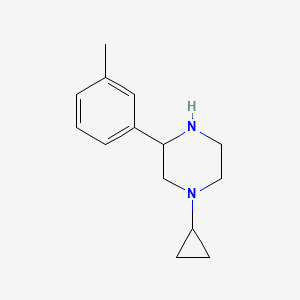

1-Cyclopropyl-3-(3-methylphenyl)piperazine

Übersicht

Beschreibung

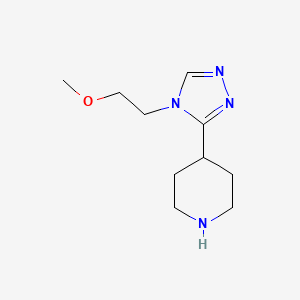

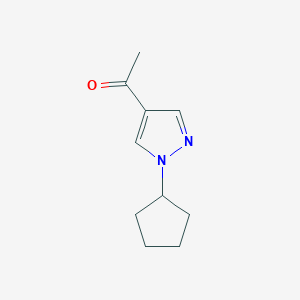

1-Cyclopropyl-3-(3-methylphenyl)piperazine is a chemical compound used in scientific research. It has diverse applications, including drug discovery and development, as well as investigating biological processes. The molecular formula of this compound is C14H20N2 .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular weight of 1-Cyclopropyl-3-(3-methylphenyl)piperazine is 216.32 . The molecular formula is C14H20N2 .Wissenschaftliche Forschungsanwendungen

Synthesis of Piperazine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

- Methods of Application: The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

- Results or Outcomes: The synthesis of piperazine derivatives has been successful and has resulted in a wide range of biologically and pharmaceutically active compounds .

Intestinal Permeation Enhancers

- Scientific Field: Pharmaceutical Research

- Application Summary: Phenylpiperazine derivatives, including “1-Cyclopropyl-3-(3-methylphenyl)piperazine”, have been identified as potential intestinal permeation enhancers .

- Methods of Application: The efficacy and cytotoxicity of 13 phenylpiperazine compounds were assessed in a Caco-2 model of the intestinal epithelium .

- Results or Outcomes: Two piperazine derivatives, 1-methylpiperazine and 1-phenylpiperazine, emerged from this library as intestinal epithelial permeation enhancers with high potency and low toxicity .

Alkyne–Azide 1,3-Dipolar Cycloaddition

- Scientific Field: Organic Chemistry

- Application Summary: Piperazine derivatives can be used in the synthesis of 1,5-fused-1,2,3-triazoles through alkyne–azide 1,3-dipolar cycloaddition .

- Methods of Application: The process involves the reaction of diynes with TMSN3 (11) in the presence of H2O and Ag2CO3 as an efficient catalyst .

- Results or Outcomes: This method provides a simple and effective route for the synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety .

Pharmaceutical Manufacturing

- Scientific Field: Pharmaceutical Manufacturing

- Application Summary: “1-Cyclopropyl-3-(3-methylphenyl)piperazine” is a compound that can be used in the manufacturing of pharmaceuticals .

- Methods of Application: The specific methods of application in pharmaceutical manufacturing would depend on the particular drug being produced .

- Results or Outcomes: The outcomes would also depend on the specific pharmaceutical application .

Safety And Hazards

1-Methyl-3-phenylpiperazine, a related compound, is classified as having acute toxicity when swallowed (Category 3, H301), causing severe skin burns and eye damage (Category 1B, H314; Category 1, H318) . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

1-cyclopropyl-3-(3-methylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2/c1-11-3-2-4-12(9-11)14-10-16(8-7-15-14)13-5-6-13/h2-4,9,13-15H,5-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUNTZZCAUCUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2CN(CCN2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-3-(3-methylphenyl)piperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)